

# Application Note: Calculating Enzyme Activity Units using Lysine 4-nitroanilide

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Compound of Interest		
Compound Name:	Lysine 4-nitroanilide	
Cat. No.:	B15577262	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for determining enzyme activity by measuring the hydrolysis of the chromogenic substrate L-**Lysine 4-nitroanilide**. This document outlines the experimental protocol, data analysis, and calculation of enzyme units.

## **Principle of the Assay**

Certain proteases and aminopeptidases exhibit specificity for lysine residues. L-**Lysine 4- nitroanilide** (Lys-pNA) is a chromogenic substrate used to measure the activity of these
enzymes. The enzyme catalyzes the hydrolysis of the peptide bond between the lysine residue
and the p-nitroaniline (pNA) molecule. This reaction releases free pNA, which is a yellowcolored compound that absorbs light maximally at approximately 405 nm.

The rate of pNA formation is directly proportional to the enzyme's activity under specific conditions of temperature, pH, and substrate concentration. By measuring the increase in absorbance at 405 nm over time, the reaction rate can be determined. This rate is then used to calculate the enzyme activity in standard units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute.[1][2]

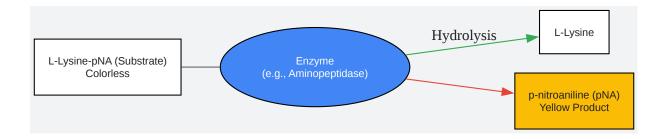
#### **Enzymatic Reaction**

The fundamental reaction is as follows:

L-Lysine-p-nitroanilide (colorless) + H<sub>2</sub>O ---(Enzyme)---> L-Lysine + p-nitroaniline (yellow)



A diagram illustrating this reaction principle is provided below.



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Figure 1: Enzymatic hydrolysis of Lysine-p-nitroanilide.

# **Materials and Reagents**

• L-Lysine 4-nitroanilide dihydrobromide (Substrate)



- p-Nitroaniline (Standard)
- Enzyme sample (e.g., cell lysate, purified enzyme)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2)
- Dimethyl sulfoxide (DMSO) for dissolving substrate/standard
- Microplate reader or spectrophotometer capable of reading at 405 nm
- 96-well microplate or cuvettes
- Standard laboratory equipment (pipettes, tubes, etc.)

#### **Experimental Protocols**

Two key experimental parts are required: generating a standard curve for p-nitroaniline and performing the kinetic assay for the enzyme.

#### Protocol 1: p-Nitroaniline (pNA) Standard Curve

This protocol is necessary to determine the relationship between absorbance and the molar amount of the product, pNA.

- Prepare a 10 mM pNA Stock Solution: Dissolve an appropriate amount of p-nitroaniline in DMSO.
- Prepare Dilutions: Create a series of dilutions from the stock solution using the Assay Buffer to achieve final concentrations ranging from 0 to 200 μM.
- Measure Absorbance: Add a fixed volume (e.g., 200 μL) of each standard dilution to the wells of a 96-well plate in triplicate. Read the absorbance at 405 nm.
- Plot Data: Plot the average absorbance for each standard against its concentration (in μM).
   Perform a linear regression to obtain the slope of the line, which corresponds to the molar extinction coefficient (ε) when the path length is known.

## **Protocol 2: Enzyme Activity Kinetic Assay**

#### Methodological & Application

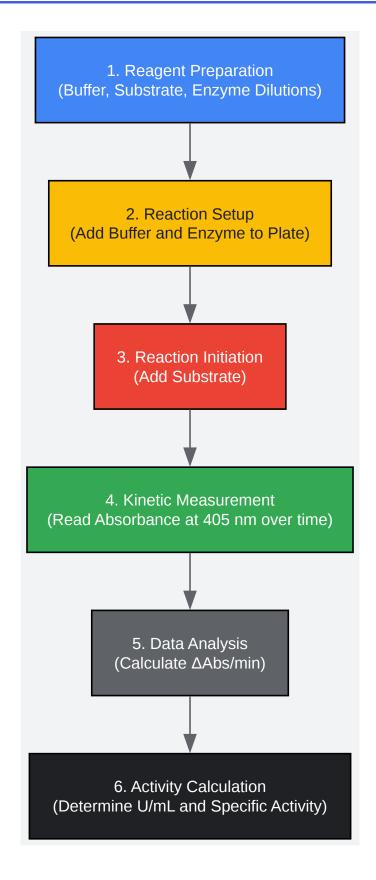




- Prepare Substrate Solution: Prepare a working solution of L-Lysine-pNA in Assay Buffer. The final concentration should be optimized for the specific enzyme, but a starting point of 1-2 mM is common.
- Prepare Enzyme Dilutions: Dilute the enzyme sample in cold Assay Buffer to several concentrations to ensure the reaction rate falls within the linear range of the assay.
- Set up the Reaction: In a 96-well plate, add the components in the following order:
  - Assay Buffer
  - Enzyme dilution
  - Pre-warm the plate to the desired assay temperature (e.g., 25°C or 37°C).
- Initiate the Reaction: Add the Lysine-pNA substrate solution to each well to start the reaction. The final volume should be consistent (e.g., 200 µL).
- Measure Absorbance Kinetically: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for a period of 15-30 minutes.

The experimental workflow is summarized in the diagram below.





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**Figure 2:** General workflow for the enzyme activity assay.



#### **Data Analysis and Calculations**

The calculation of enzyme activity involves converting the rate of absorbance change ( $\Delta$ Abs/min) into the rate of substrate conversion ( $\mu$ mol/min).

## **Step 1: Determine the Rate of Reaction**

Plot absorbance versus time for each enzyme concentration. The initial, linear portion of this curve represents the initial velocity ( $v_0$ ). Calculate the slope of this linear portion to get the rate of reaction in terms of absorbance change per minute ( $\Delta$ Abs/min).

#### **Step 2: Calculate Molar Concentration of Product**

Use the Beer-Lambert Law to convert the absorbance change to a change in the concentration of pNA.[3]

 $A = \varepsilon cI$ 

#### Where:

- A = Absorbance (unitless)
- $\varepsilon$  = Molar extinction coefficient for pNA at 405 nm (M<sup>-1</sup>cm<sup>-1</sup>)
- c = Concentration of pNA (M)
- I = Path length of the cuvette or solution in the well (cm)

The molar extinction coefficient ( $\epsilon$ ) for p-nitroaniline at 405 nm is approximately 9,960 M<sup>-1</sup>cm<sup>-1</sup>. [4][5] The path length in a 96-well plate for a 200  $\mu$ L volume is typically around 0.5-0.7 cm, but should be determined empirically or from the manufacturer's specifications. For a standard 1 cm cuvette, I = 1.

Rearranging the formula to find the rate of concentration change: Rate (M/min) = ( $\Delta$ Abs / min) / ( $\epsilon$  \* I)

#### **Step 3: Calculate Enzyme Activity**

Enzyme activity is expressed in units (U), where 1 U = 1  $\mu$ mol of product formed per minute.[6]



Activity ( $\mu$ mol/min) = Rate (M/min) \* Reaction Volume (L) \* 10<sup>6</sup> ( $\mu$ mol/mol)

To express the activity as a concentration (U/mL):

Activity (U/mL) = [Activity (µmol/min) / Volume of Enzyme added (mL)]

#### **Step 4: Calculate Specific Activity**

Specific activity is a measure of enzyme purity and is defined as the units of enzyme activity per milligram of protein.[7]

Specific Activity (U/mg) = Activity (U/mL) / [Protein Concentration (mg/mL)]

#### **Data Presentation**

Quantitative data should be organized into clear tables for easy interpretation and comparison.

Table 1: p-Nitroaniline Standard Curve Data

pNA Concentration (μM)	Absorbance at 405 nm (Mean ± SD)	
0	0.050 ± 0.002	
25	0.285 ± 0.005	
50	0.520 ± 0.008	
100	1.035 ± 0.012	
150	1.550 ± 0.015	

| 200 | 2.065 ± 0.020 |

Table 2: Raw Kinetic Data for an Enzyme Sample



Time (min)	Absorbance at 405 nm (Sample 1)	Absorbance at 405 nm (Blank)
0	0.102	0.100
1	0.152	0.101
2	0.203	0.100
3	0.254	0.101
4	0.305	0.101

| 5 | 0.356 | 0.102 |

Table 3: Summary of Calculated Enzyme Activity

Sample ID	Protein Conc. (mg/mL)	ΔAbs/min	Activity (U/mL)	Specific Activity (U/mg)
Crude Lysate	2.5	0.085	0.87	0.35
Purified Fraction	0.5	0.150	1.54	3.08

| Purified Fraction 2 | 0.2 | 0.210 | 2.15 | 10.75 |

Note: Calculations for Table 3 assume a reaction volume of 200  $\mu$ L, an enzyme sample volume of 10  $\mu$ L, a path length of 0.6 cm, and  $\epsilon$  = 9,960 M<sup>-1</sup>cm<sup>-1</sup>.

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